molecular formula C6H7NOS B570129 6-methylsulfanyl-1H-pyridin-2-one CAS No. 117765-18-1

6-methylsulfanyl-1H-pyridin-2-one

Cat. No.: B570129
CAS No.: 117765-18-1
M. Wt: 141.188
InChI Key: KQVQDDHVAADXMD-UHFFFAOYSA-N
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Description

6-methylsulfanyl-1H-pyridin-2-one is a heterocyclic compound that features a pyridine ring substituted with a methylthio group at the 6-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methylsulfanyl-1H-pyridin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with sodium methanethiolate to introduce the methylthio group, followed by oxidation to form the keto group. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-methylsulfanyl-1H-pyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyridin-2(1H)-one derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-methylsulfanyl-1H-pyridin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-(methylthio)pyridine: Similar structure but lacks the keto group.

    6-(methylthio)pyrimidin-2(1H)-one: Contains a pyrimidine ring instead of a pyridine ring.

    6-(methylthio)quinolin-2(1H)-one: Features a quinoline ring, providing different electronic properties.

Uniqueness

6-methylsulfanyl-1H-pyridin-2-one is unique due to the presence of both the methylthio and keto groups on the pyridine ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

117765-18-1

Molecular Formula

C6H7NOS

Molecular Weight

141.188

IUPAC Name

6-methylsulfanyl-1H-pyridin-2-one

InChI

InChI=1S/C6H7NOS/c1-9-6-4-2-3-5(8)7-6/h2-4H,1H3,(H,7,8)

InChI Key

KQVQDDHVAADXMD-UHFFFAOYSA-N

SMILES

CSC1=CC=CC(=O)N1

Synonyms

2(1H)-Pyridinone,6-(methylthio)-(9CI)

Origin of Product

United States

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